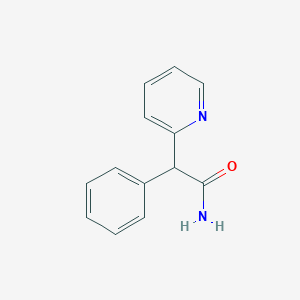

2-Phenyl-2-(pyridin-2-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-phenyl-2-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAPITOPBTXXNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90874398 | |

| Record name | alpha-(2-Pyridyl)phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90874398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7251-52-7 | |

| Record name | α-Phenyl-2-pyridineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7251-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenyl-2-pyridineacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007251527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7251-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-phenylpyridine-2-acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-PHENYL-2-PYRIDINEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VMT44Z62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Heterocyclic Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Phenyl-2-(pyridin-2-yl)acetamide

This compound is a heterocyclic compound of significant interest within the domains of medicinal chemistry and pharmaceutical development.[1][2] Its unique molecular architecture, featuring a central acetamide moiety flanked by both a phenyl and a pyridinyl group, provides a structurally rigid yet versatile scaffold. This arrangement allows for specific spatial orientations of aromatic and hydrogen-bonding functionalities, making it an effective building block for designing molecules that can interact with complex biological targets.[2][3]

This compound is not only a crucial intermediate in the synthesis of various bioactive molecules but also serves as a vital reference standard in analytical chemistry, particularly as a specified impurity (Impurity F) of Methylphenidate.[1] Its derivatives have shown promise in diverse therapeutic areas, including oncology, neurology, and infectious diseases.[1][2] Research has highlighted the potential of this chemical class in developing novel antimycobacterial agents against Mycobacterium tuberculosis and antiproliferative agents against various human cancer cell lines.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in drug development and chemical research.

Part 1: Core Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are foundational for its handling, formulation, and application in both synthetic and analytical contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7251-52-7 | [1][2] |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2] |

| Molecular Weight | 212.25 g/mol | [1][2] |

| Appearance | White to almost white or yellowish crystalline powder | [1][2][4] |

| Melting Point | 134-138 °C (some sources report 131-140 °C) | [1][2][4] |

| Solubility | Soluble in chloroform, dichloromethane, and dimethylformamide | [1][4] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Storage Conditions | Store at 0-8°C, refrigerated. Stable for short-term ambient shipping. | [2][4] |

Part 2: Spectroscopic and Analytical Profile

Structural elucidation and confirmation of this compound are typically achieved through a combination of spectroscopic techniques. While specific spectra are proprietary, the expected characteristic signals can be inferred from its structure and data from analogous compounds.[5][6]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and pyridinyl rings, typically in the δ 7.0-8.5 ppm region. A characteristic singlet for the two protons of the methylene group (—CH₂—) adjacent to the carbonyl would likely appear further upfield. The amide (—NH₂) protons would present as a broad singlet.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key absorption bands. A strong band around 1660 cm⁻¹ would correspond to the C=O (amide I) stretching vibration. N-H stretching vibrations for the primary amide would be visible in the 3100-3500 cm⁻¹ region. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.[7]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ expected at m/z 212.25. Fragmentation patterns would likely involve the cleavage of the amide bond and fragmentation of the heterocyclic rings.

Part 3: Synthesis and Methodologies

The synthesis of this compound is most effectively achieved through the amidation of its corresponding carboxylic acid precursor. The carbodiimide-mediated coupling reaction is a robust and widely used method for this transformation due to its mild conditions and high efficiency.[1]

Diagram 1: Synthesis Workflow via EDCI Coupling

Sources

- 1. This compound CAS 7251-52-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Pyridin-2-yl)acetamide [myskinrecipes.com]

- 4. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-2-(pyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic amide, is a compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structural motif, featuring both a phenyl and a pyridinyl group attached to a central acetamide core, provides a versatile scaffold for the synthesis of novel bioactive molecules.[2][3] This compound serves as a crucial intermediate in the development of various therapeutic agents, including analgesics and anti-inflammatory drugs.[2] Furthermore, it is recognized as a specified impurity of Methylphenidate, highlighting its importance as a reference standard for ensuring the quality and safety of pharmaceuticals.[4] Understanding the fundamental physical properties of this compound is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of its key physical characteristics, supported by experimental protocols and data.

Core Physical and Chemical Properties

A summary of the core physical and chemical properties of this compound is presented in the table below. These properties are critical for predicting the compound's behavior in various experimental and physiological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [4][5] |

| Molecular Weight | 212.25 g/mol | [2][4] |

| CAS Number | 7251-52-7 | [5] |

| Appearance | White to off-white or yellowish crystalline powder | [1][2][3] |

| Melting Point | 131-144 °C (range from various sources) | [1][2][6] |

| Boiling Point | Decomposes before boiling | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol, DMSO, chloroform, dichloromethane, and dimethylformamide. | [1][3] |

| LogP | ~1.2 | [4] |

Detailed Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, a range of melting points has been reported, typically between 131°C and 144°C.[1][2][6] This variation can be attributed to differences in the purity of the samples and the analytical method employed. A representative melting point range is 134-138°C.[3]

The causality behind choosing DSC lies in its ability to provide a precise and reproducible measurement of the melting point and to detect any thermal events that might indicate impurities or polymorphism.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Thermal Stability

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is described as slightly soluble in water and soluble in various organic solvents, including ethanol, dimethyl sulfoxide (DMSO), chloroform, dichloromethane, and dimethylformamide.[1][3] The estimated LogP value of approximately 1.2 indicates moderate hydrophobicity, which is often favorable for biological absorption.[4]

This protocol outlines a standard method for determining the quantitative solubility of a compound. The choice of the shake-flask method is based on its reliability and widespread acceptance as a standard for solubility measurement.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: Centrifuge the samples to separate the undissolved solid. Carefully withdraw an aliquot of the supernatant and dilute it appropriately.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic Characterization

Synthesis

A common and robust method for the synthesis of this compound involves the carbodiimide-mediated coupling of 2-phenyl-2-(pyridin-2-yl)acetic acid with an amine source.[4] This approach is widely used in peptide and amide synthesis due to its efficiency and mild reaction conditions.

The rationale for this protocol is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a water-soluble coupling agent, which facilitates product purification.

Methodology:

-

Acid Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM). Add EDCI (1.3 equivalents) and pyridine (3 equivalents) at 0 °C.

-

Ammonolysis: Add ammonium chloride (1.5 equivalents) to the reaction mixture and stir at 25 °C for 12 hours.

-

Workup and Purification: Extract the crude product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding of its melting point, thermal stability, solubility, and spectroscopic characteristics is fundamental for its successful application in research and drug development. The provided experimental protocols offer a framework for the accurate determination of these properties, ensuring scientific integrity and reproducibility. Further research to obtain a complete and peer-reviewed dataset for all physical and spectroscopic properties is highly encouraged to solidify the understanding of this important pharmaceutical intermediate.

References

-

2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

-

Nayak, P. S., Narayana, B., Anthal, S., & Kant, R. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 45(2), 200-205. [Link]

-

alpha-Phenyl-2-piperidineacetamide | C13H18N2O | CID 86862 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

2-Phenyl-2-pyrrolidin-1-ylacetamide | C12H16N2O | CID 99006 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

-

Phenyl-(2-Pyridyl)Acetamide (PPA) - Innovassynth Technologies. (n.d.). Retrieved February 7, 2026, from [Link]

-

(PDF) N-(2-Acetylphenyl)acetamide - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

-

Phenyl-(2-pyridyl acetamide) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (n.d.). Retrieved February 7, 2026, from [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

- 1. 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporter | 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporting Company | 2-Phenyl-2-(Pyridin-2-yl) acetamide International Distributor [multichemexports.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]

- 4. This compound CAS 7251-52-7 [benchchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Phenyl-(2-Pyridyl)Acetamide (PPA) - [innovassynth.com]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: 2-Phenyl-2-(pyridin-2-yl)acetamide

Molecular Scaffold Analysis & Synthetic Methodologies

Executive Summary

2-Phenyl-2-(pyridin-2-yl)acetamide (CAS: 7251-52-7) is a critical heterocyclic scaffold in medicinal chemistry.[1][2] Historically recognized as the des-alkyl precursor to the Class Ia antiarrhythmic agent Disopyramide , this molecule has recently re-emerged as a "privileged structure" in the design of voltage-gated sodium channel blockers with reduced cardiotoxicity. Additionally, it serves as a regulated reference standard (Impurity F) for Methylphenidate and Disopyramide quality control.[3]

This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic protocols (classic hydrolysis vs. modern coupling), and its pivotal role in pharmaceutical development.[3]

Part 1: Molecular Architecture & Physicochemical Properties[4]

Structural Analysis

The molecule features a central

-

Pyridine Ring (2-position): Acts as an electron-withdrawing group (EWG) via induction, increasing the acidity of the

-proton. The nitrogen atom provides a specific H-bond acceptor site.[3] -

Phenyl Ring: Provides lipophilic bulk and

- -

Acetamide Moiety: The primary H-bond donor/acceptor region, critical for binding affinity in biological targets.[3]

Tautomeric Considerations: While the amide form is dominant, the proximity of the pyridine nitrogen allows for potential intramolecular hydrogen bonding with the amide -NH, stabilizing specific conformations in solution.

Physicochemical Data Profile[4][5]

| Property | Value / Characteristic | Relevance |

| Formula | Core Scaffold | |

| Mol.[1][2][4][5][6][7][8][9][10][11][12] Weight | 212.25 g/mol | Fragment-based drug design |

| Melting Point | 134–138 °C | Purity indicator (Sharp range indicates high purity) |

| Solubility | Chloroform, DMF, DMSO | Compatible with standard organic synthesis workups |

| pKa | ~10.4 (Pyridine N) | Basic enough to form salts with strong acids |

| Regulatory | Methylphenidate Impurity F | Critical for QC in GMP environments |

Part 2: Synthetic Pathways

Two distinct methodologies are presented: the Classic Industrial Route (high throughput, harsh conditions) and the Modern Precision Route (high yield, mild conditions).

Method A: Acid-Catalyzed Hydrolysis (Industrial Standard)

This method utilizes 2-phenyl-2-(pyridin-2-yl)acetonitrile as the starting material. The nitrile is resistant to hydrolysis due to steric bulk, requiring concentrated acid and thermal energy.[3]

-

Mechanism: Protonation of the nitrile nitrogen

Nucleophilic attack by water

Protocol 1: Sulfuric Acid Hydrolysis

-

Charge: In a round-bottom flask, dissolve 10.0 g of 2-phenyl-2-(pyridin-2-yl)acetonitrile in 20 mL of Conc.

(98%).[3] -

Reaction: Heat the mixture to 90–100°C for 2–4 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).[3]

-

Quench: Cool the reaction mass to 0°C. Pour slowly onto 100 g of crushed ice/water mixture with vigorous stirring.

-

Neutralization: Basify the solution to pH 8–9 using 25% Ammonium Hydroxide (

). Caution: Exothermic. -

Isolation: The product precipitates as a white/off-white solid.[3] Filter and wash with cold water.[3]

-

Purification: Recrystallize from Ethanol or Toluene to achieve >98% purity.

Method B: Carbodiimide Coupling (Lab Scale/Precision)

For derivatives sensitive to strong acids, a coupling approach using 2-phenyl-2-(pyridin-2-yl)acetic acid is superior.

Protocol 2: EDCI-Mediated Ammonolysis

-

Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Reagents: Add EDCI (1.3 eq) and Pyridine (3.0 eq) at 0°C. Stir for 30 mins to form the active ester.

-

Ammonolysis: Add Ammonium Chloride (

, 1.5 eq) and allow the mixture to warm to 25°C. Stir for 12 hours. -

Workup: Dilute with DCM, wash with Brine.[3] Dry organic layer over

.[3] -

Purification: Flash column chromatography (Silica gel).

Synthetic Workflow Visualization

Figure 1: Comparison of Industrial Hydrolysis (Red) vs. Laboratory Coupling (Blue) synthetic routes.

Part 3: Pharmaceutical Relevance (The Disopyramide Connection)

The Precursor Relationship

This acetamide is the unalkylated core of Disopyramide.[3] In the synthesis of Disopyramide, the order of operations is critical:

-

Standard Route: Alkylation of the Nitrile first, followed by hydration to the amide.[3]

-

Impurity Formation: If the nitrile is hydrated before alkylation, This compound is formed. Because the amide nitrogen is far less nucleophilic than the benzylic carbon of the nitrile, subsequent alkylation is difficult. Thus, this molecule represents a "dead-end" impurity (Impurity F) in the Disopyramide process.

Emerging Therapeutic Applications

Recent literature (2015-2024) highlights this scaffold's utility beyond Disopyramide:

-

Anticonvulsants: Derivatives of this acetamide have shown broad-spectrum activity in MES (Maximal Electroshock Seizure) models, designed to retain sodium channel blocking efficacy while eliminating the anticholinergic side effects associated with the diisopropylamino chain of Disopyramide.

-

Antimycobacterial Agents: Certain analogs exhibit activity against M. tuberculosis (H37Ra strain).[1][3]

Structural Relationship Diagram[3]

Figure 2: The central role of the scaffold in drug discovery and quality control.

Part 4: Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR (DMSO- | Benzylic CH (Chiral center) | |

| Phenyl & Pyridine aromatic protons | ||

| Pyridine | ||

| IR (KBr) | 3150 - 3300 | N-H stretching (Amide doublet) |

| 1660 - 1690 | C=O stretching (Amide I band) | |

| Mass Spec | m/z 213.1 | Protonated molecular ion |

References

-

Drugs.com. (2024).[3] Norpace (Disopyramide) Prescribing Information & Chemistry. Retrieved from [Link]

-

University of Bristol Research Portal. (2015). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides. Retrieved from [Link]

Sources

- 1. This compound CAS 7251-52-7 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Phenyl-(2-pyridyl acetamide) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. researchgate.net [researchgate.net]

- 5. Compounds related to 4-disopropylamino-2-phenyl-2(2-pyridyl)butyramide. Their synthesis and antiarrhythmic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. ijper.org [ijper.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. tandfonline.com [tandfonline.com]

- 11. (2RS)-2-Phenyl-2-(pyridin-2-yl)acetamide [lgcstandards.com]

- 12. web.viu.ca [web.viu.ca]

An In-depth Technical Guide to the Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-Phenyl-2-(pyridin-2-yl)acetamide, a key intermediate in pharmaceutical research and development. The document delves into two primary synthetic strategies: the direct amidation of 2-phenyl-2-(pyridin-2-yl)acetic acid and the hydrolysis of the nitrile precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the synthetic routes to enable informed decisions in the laboratory. Furthermore, it addresses critical safety considerations and provides a framework for the reliable and efficient synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₂N₂O, is a versatile chemical scaffold of considerable interest in medicinal chemistry.[1] Its unique structure, featuring both a phenyl and a pyridinyl moiety attached to a central acetamide group, allows for diverse interactions with biological targets.[2] This has led to its emergence as a crucial building block in the synthesis of a wide array of bioactive molecules.[2][3]

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including potential applications in oncology, neurology, and pain management.[1][2] For instance, certain analogues have exhibited promising antiproliferative properties against various cancer cell lines, while others have shown potential as anticonvulsant agents by inhibiting voltage-gated sodium currents.[1] The compound is also recognized as a specified impurity of Methylphenidate, highlighting its importance as a reference standard in ensuring the quality and safety of pharmaceuticals.[1] Given its significance, the development of robust and efficient synthetic routes to this compound is of paramount importance for advancing drug discovery programs.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal and logically distinct pathways. The choice between these routes will often depend on the availability of starting materials, desired scale of reaction, and tolerance for specific reagents and reaction conditions.

-

Route 1: Direct Amidation of 2-Phenyl-2-(pyridin-2-yl)acetic acid. This is a convergent and often high-yielding approach that involves the formation of the amide bond as the final key step. It is predicated on the availability of the corresponding carboxylic acid precursor.

-

Route 2: Synthesis and Subsequent Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile. This linear approach first constructs the carbon skeleton and introduces the nitrogen atom in the form of a nitrile, which is then hydrated to the desired amide.

The following sections will provide a detailed examination of each of these strategies, including step-by-step protocols and a discussion of the underlying chemical principles.

Route 1: Amidation via Carbodiimide Coupling

This route offers a direct and reliable method for the synthesis of this compound from its carboxylic acid precursor. The use of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), facilitates the formation of the amide bond under mild conditions.

Mechanistic Rationale

The core of this transformation lies in the activation of the carboxylic acid by EDCI. The carbodiimide reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by an amine. In this synthesis, aqueous ammonia or ammonium chloride serves as the nitrogen source. The amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond and releases a soluble urea byproduct.[4][5] Pyridine is often added as a base to neutralize the HCl salt of EDCI and to catalyze the reaction.[1]

Detailed Experimental Protocol

Step 1: Activation of 2-Phenyl-2-(pyridin-2-yl)acetic acid

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add pyridine (3.0 eq) followed by the slow, portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl) (1.3 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid.

Step 2: Ammonolysis

-

To the reaction mixture, add ammonium chloride (1.5 eq).

-

Allow the reaction to warm to room temperature (approximately 25 °C) and continue stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the mixture by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality in Experimental Choices

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as the O-acylisourea intermediate is sensitive to hydrolysis, which would regenerate the starting carboxylic acid.[4]

-

Low Temperature: The initial activation at 0 °C helps to control the exothermic reaction and minimize potential side reactions.

-

Pyridine as a Base and Catalyst: Pyridine not only neutralizes the HCl from EDCI·HCl but also acts as a nucleophilic catalyst, further enhancing the reaction rate.[6][7]

-

Excess Reagents: The use of a slight excess of EDCI and ammonium chloride ensures the complete consumption of the starting carboxylic acid.[1]

Route 2: Synthesis via Nitrile Hydrolysis

Synthesis of the Nitrile Precursor

The key precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile, can be synthesized via a nucleophilic substitution reaction between phenylacetonitrile and 2-bromopyridine.

The reaction proceeds through the deprotonation of the acidic α-proton of phenylacetonitrile by a strong base, typically sodium amide (NaNH₂), to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electron-deficient carbon atom of the C-Br bond in 2-bromopyridine in an SₙAr-type reaction, displacing the bromide ion and forming the desired carbon-carbon bond.

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, suspend powdered sodium amide (2.0 eq) in dry toluene.

-

With vigorous stirring, add phenylacetonitrile (1.0 eq) dropwise from the dropping funnel, maintaining the internal temperature between 30-35 °C using an ice bath for cooling.

-

After the addition is complete, heat the mixture to reflux and maintain for 4.5 hours.

-

Prepare a solution of 2-bromopyridine (1.0 eq) in dry toluene and add it dropwise to the refluxing mixture at a rate that maintains a steady reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

-

Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Combine the organic layers and extract the product into an acidic aqueous solution using 6 N hydrochloric acid.

-

Cool the acidic extracts in an ice bath and basify with 50% sodium hydroxide solution until strongly alkaline.

-

Extract the liberated product with diethyl ether.

-

Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like isopropyl ether to yield 2-phenyl-2-(pyridin-2-yl)acetonitrile.

Hydrolysis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

The conversion of the nitrile to the amide is a critical step that requires careful control of reaction conditions to prevent over-hydrolysis to the carboxylic acid. Both acidic and basic conditions can be employed.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. A molecule of water then acts as a nucleophile, attacking the carbon atom. Subsequent proton transfers and tautomerization of the resulting imidic acid intermediate lead to the formation of the amide.[8]

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[9]

-

In a round-bottom flask, dissolve 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide (e.g., 2-3 equivalents) in water.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the progress of the reaction closely by TLC or LC-MS to minimize the formation of the carboxylic acid byproduct.

-

Upon consumption of the starting nitrile, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a dilute acid (e.g., 1 N HCl) to a pH of approximately 7.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

Causality in Experimental Choices

-

Strong Base for Deprotonation: Sodium amide is a sufficiently strong base to deprotonate phenylacetonitrile, which has a pKa of approximately 22.

-

Controlled Hydrolysis: The hydrolysis of the nitrile to the amide is often faster than the subsequent hydrolysis of the amide to the carboxylic acid.[10] By using milder conditions (e.g., lower temperatures, shorter reaction times, and careful control of stoichiometry of the base), it is possible to selectively isolate the amide product.[11][12]

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Amidation | Route 2: Nitrile Hydrolysis |

| Starting Materials | 2-Phenyl-2-(pyridin-2-yl)acetic acid | Phenylacetonitrile, 2-bromopyridine |

| Number of Steps | 1 | 2 |

| Key Reagents | EDCI, Pyridine, NH₄Cl | NaNH₂, Toluene, KOH/Ethanol |

| Advantages | - Direct and convergent- High yields often achievable- Milder reaction conditions | - Utilizes more readily available starting materials- Avoids the synthesis of the carboxylic acid |

| Disadvantages | - Requires the synthesis of the carboxylic acid precursor- Carbodiimide reagents can be expensive and are potential sensitizers | - Two-step process- Use of hazardous reagents like sodium amide- Potential for over-hydrolysis to the carboxylic acid |

Safety and Handling Precautions

-

Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water to produce flammable ammonia gas.[13] It should be handled under an inert atmosphere and away from moisture.[14][15] Personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and gloves, is mandatory.[13]

-

2-Bromopyridine: Toxic and an irritant.[16] It should be handled in a well-ventilated fume hood with appropriate PPE.[17][18]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI): A potential skin and eye irritant and a known sensitizer.[19][20] Avoid inhalation and skin contact.

Visualization of Synthetic Workflows

Route 1: Amidation Workflow

Caption: Workflow for the synthesis of this compound via amidation.

Route 2: Nitrile Hydrolysis Workflow

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Conclusion

This guide has detailed two effective and reliable synthetic strategies for the preparation of this compound. The direct amidation of the corresponding carboxylic acid offers a convergent and high-yielding approach, while the synthesis and subsequent hydrolysis of the nitrile precursor provides a valuable alternative when the carboxylic acid is not readily accessible. The choice of synthetic route will ultimately be guided by practical considerations in the laboratory. By understanding the mechanistic underpinnings and adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and efficiently synthesize this important pharmaceutical intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

-

Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (URL: [Link])

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (URL: [Link])

-

2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (URL: [Link])

- US Patent for Process for the preparation of methylphenidate hydrochloride and its intermedi

-

Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])

-

Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. (URL: [Link])

-

Amide synthesis by oxidation, hydrolysis or rearrangement - Organic Chemistry Portal. (URL: [Link])

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (URL: [Link])

-

Nitrile to Amide - Common Conditions. (URL: [Link])

-

Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. (URL: [Link])

-

2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (URL: [Link])

-

Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - RSC Publishing. (URL: [Link])

-

Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. (URL: [Link])

-

An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (URL: [Link])

-

Nitrile vs Amide relative electrophilicity, hydrolysis data as evidence. - Reddit. (URL: [Link])

-

Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (URL: [Link])

-

Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC. (URL: [Link])

-

MATERIAL SAFETY DATA SHEET SODIUM AMIDE SECTION 1 - CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name - Alkali Metals Limited. (URL: [Link])

-

Peptide Synthesis – Safety Topics - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc. (URL: [Link])

-

Sodium Amide | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])

-

2-bromopyridine - Organic Syntheses Procedure. (URL: [Link])

-

Coupling Reagents - Aapptec Peptides. (URL: [Link])

-

Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA - PMC. (URL: [Link])

- EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google P

-

Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS - Muby Chemicals. (URL: [Link])

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

-

Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. Kinetics and mechanisms of reactions of pyridines and imidazoles with phenyl acetates and trifluoroacetates in aqueous acetonitrile with low content of water: nucleophilic and general base catalysis in ester hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 10. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]

- 11. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]

- 12. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. fishersci.com [fishersci.com]

- 15. alkalimetals.com [alkalimetals.com]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. fishersci.com [fishersci.com]

- 18. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]

- 19. lifechempharma.com [lifechempharma.com]

- 20. An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetamide: Synthesis, Characterization, and Applications in Drug Development

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides an in-depth overview of 2-Phenyl-2-(pyridin-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. We will cover its precise chemical identity, including its IUPAC name and relevant synonyms, and detail its key physicochemical properties. A validated, step-by-step protocol for its synthesis via carbodiimide-mediated coupling is presented, with an emphasis on the rationale behind procedural choices. The guide further explores the compound's critical applications, primarily as a versatile synthetic building block for novel therapeutic agents and as a certified reference standard for the quality control of methylphenidate. Finally, standard analytical methodologies for structural verification and purity assessment are outlined to ensure protocol validation. This document is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical science.

Chemical Identity and Properties

This compound is a specific acetamide derivative characterized by the presence of both a phenyl and a pyridin-2-yl group attached to the alpha-carbon. This unique arrangement makes it a valuable scaffold in medicinal chemistry.

Nomenclature and Identifiers

The unambiguous identification of a chemical entity is foundational for all research and development activities.

-

IUPAC Name: this compound

-

Common Synonyms: α-Phenyl-2-pyridineacetamide, 2-Phenyl-2-(2-pyridyl)acetamide, α-(2-Pyridyl)benzeneacetamide, SC 16571, NSC 62572, EVT-521632[1][2][7]

Chemical Structure

The structural representation of the molecule is provided below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is critical for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂N₂O | [1][2][4][5] |

| Molecular Weight | 212.25 g/mol | [1][2][4][5] |

| Appearance | White to yellowish crystalline powder | [1][2][4] |

| Melting Point | 134-138 °C | [1][2][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethylformamide | [2][6] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [4][6] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved from its corresponding carboxylic acid precursor. The following protocol describes a robust and reproducible method using a carbodiimide-mediated amide coupling reaction.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established amide coupling methodologies.[2]

Materials:

-

2-Phenyl-2-(pyridin-2-yl)acetic acid (1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq)

-

Pyridine (Py) (3 eq)

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Acid Activation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1 eq) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

-

Expertise Note: Anhydrous conditions are critical at this stage to prevent hydrolysis of the carbodiimide reagent and the activated acid intermediate, which would reduce yield.

-

Add EDCI (1.3 eq) and pyridine (3 eq) to the cooled solution. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

Stir the mixture at 0°C for 30 minutes.

-

-

Ammonolysis:

-

Add ammonium chloride (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature (approx. 25°C) and stir for 12 hours.

-

Expertise Note: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

-

Workup and Extraction:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude solid via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Trustworthiness Note: The purity of the final product should be confirmed by HPLC and its identity verified by ¹H NMR and Mass Spectrometry as detailed in Section 4.

-

Applications in Pharmaceutical Research & Development

This compound is not merely a synthetic curiosity; it holds significant relevance in multiple areas of pharmaceutical R&D. Its value stems from its structural features, which can be exploited for developing new drugs and ensuring the quality of existing ones.

Caption: Key application areas for this compound.

Medicinal Chemistry Scaffold

The compound serves as a core structure for the development of novel therapeutic agents.

-

Antimycobacterial Activity: Research has shown that derivatives of this scaffold exhibit promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[2]

-

Antiproliferative Properties: Certain analogs have demonstrated notable antiproliferative effects against human cancer cell lines, including kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) models, indicating its potential as a starting point for new oncology drugs.[2]

Pharmaceutical Reference Standard

In the context of pharmaceutical quality control, the compound is critically important. It is recognized as Methylphenidate Impurity F in the European Pharmacopoeia (EP).[2] As such, it is used as a certified reference standard to detect, quantify, and control this specific impurity during the manufacturing of methylphenidate, ensuring the safety and efficacy of the final drug product.

Versatile Synthetic Intermediate

Beyond direct derivatization, the compound is a building block in multi-step syntheses. It has been utilized as a key intermediate in the development of potential analgesics and anti-inflammatory drugs.[4] Its unique structure allows for effective interactions with biological targets like enzymes and receptors, making it a valuable component in drug discovery pipelines.[4]

Analytical Characterization

To ensure the integrity of any research, the identity and purity of the synthesized compound must be rigorously confirmed. The following table outlines the standard analytical methods and expected results for this compound.

| Analytical Method | Purpose | Expected Result / Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Purity ≥ 98%[4] |

| ¹H Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | A spectrum consistent with the assigned structure, showing characteristic peaks for aromatic (phenyl and pyridyl) and aliphatic protons. |

| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 213.25). |

| Melting Point Analysis | Purity and Identity Check | A sharp melting point within the established range of 134-138 °C.[1][2][6] |

Conclusion

This compound is a compound of substantial utility in the pharmaceutical sciences. Its straightforward synthesis, combined with its proven value as a medicinal chemistry scaffold and a critical reference standard, establishes it as a key molecule for researchers. The protocols and data presented in this guide provide a validated framework for the synthesis, characterization, and application of this compound, empowering scientific and developmental endeavors in oncology, infectious diseases, and pharmaceutical quality assurance.

References

-

Innovassynth Technologies. (n.d.). 2-Phenyl-2-(2-pyridyl)acetamide. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

-

PharmaCompass. (n.d.). Phenyl-(2-pyridyl acetamide). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound CAS 7251-52-7 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Phenyl-2-(2-pyridyl)acetamide - [innovassynth.com]

- 6. Phenyl-2-(Pyridin-2-yl) Acetamide Manufacturers, with SDS [mubychem.com]

- 7. (2RS)-2-Phenyl-2-(pyridin-2-yl)acetamide [lgcstandards.com]

The Multifaceted Biological Activities of 2-Phenyl-2-(pyridin-2-yl)acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient drug discovery. The 2-Phenyl-2-(pyridin-2-yl)acetamide core is one such scaffold, demonstrating a remarkable versatility that has garnered significant interest among researchers. This technical guide provides an in-depth exploration of the known biological activities of this compound and its derivatives, offering a valuable resource for scientists engaged in the development of novel therapeutics. We will delve into the synthesis, mechanisms of action, and structure-activity relationships that underpin its potential applications in oncology, neurology, and infectious diseases. Our focus will be on not just the "what," but the "why," providing a rationale for experimental design and a forward-looking perspective on the therapeutic promise of this intriguing molecular architecture.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with a molecular formula of C₁₃H₁₂N₂O and a molecular weight of 212.25 g/mol .[1] It is soluble in organic solvents such as chloroform and dimethylformamide.[1] The presence of both a phenyl and a pyridine ring, connected to a central acetamide moiety, endows the molecule with a unique three-dimensional structure that is crucial for its interaction with various biological targets.[2][3]

Synthetic Pathway: A Robust and Versatile Approach

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction. This method is widely employed in peptide and amide synthesis due to its high efficiency and mild reaction conditions. The general workflow involves the activation of the corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid, followed by amination.

Caption: General synthetic workflow for this compound.

Detailed Synthetic Protocol

The following protocol provides a step-by-step guide for the synthesis of this compound:

-

Acid Activation: In a round-bottom flask, dissolve 1 equivalent of 2-phenyl-2-(pyridin-2-yl)acetic acid in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add 1.3 equivalents of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 3 equivalents of pyridine (Py) to the solution.[1] Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

-

Ammonolysis: To the activated acid solution, add 1.5 equivalents of ammonium chloride (NH₄Cl).[1] Allow the reaction mixture to warm to room temperature (approximately 25°C) and stir for 12 hours.[1]

-

Workup and Extraction: After 12 hours, quench the reaction with water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.[1]

Biological Activities and Therapeutic Potential

The this compound scaffold has been identified as a versatile platform for the development of a wide range of biologically active compounds.[3] Its derivatives have shown promise in several therapeutic areas, including as anticonvulsants, anticancer agents, and antimicrobials.[1]

Anticonvulsant Activity: A Promising Avenue in Neurology

A significant body of research has focused on the anticonvulsant properties of 2-aryl-2-(pyridin-2-yl)acetamide derivatives.[4] These compounds have demonstrated broad-spectrum activity in preclinical models of epilepsy, including the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMET) tests, as well as in models of pharmacoresistant seizures.[4]

Mechanism of Action: The primary mechanism underlying the anticonvulsant effects of this class of compounds is the inhibition of voltage-gated sodium channels (VGSCs).[4][5] VGSCs are crucial for the initiation and propagation of action potentials in neurons, and their blockade can reduce neuronal hyperexcitability, a hallmark of epilepsy.[5][6] The 2-aryl-2-(pyridin-2-yl)acetamide derivatives have been shown to effectively inhibit voltage-gated sodium currents in patch-clamp experiments.[4]

Structure-Activity Relationship (SAR): SAR studies have revealed key structural features that influence the anticonvulsant potency of these compounds. The highest activity is generally observed in derivatives with an unsubstituted phenyl ring or those with substituents at the ortho- or meta- positions of the phenyl ring.[4] This suggests that the steric and electronic properties of this region are critical for optimal interaction with the VGSC binding site.

Cardiac Safety Profile: A significant advantage of this class of compounds is their improved cardiac safety profile compared to the parent compound from which they were derived, the cardiotoxic sodium channel blocker Disopyramide.[4] Representative compounds from this series have demonstrated high levels of cardiac safety in both in vitro and in vivo experiments, a crucial consideration for the development of any new therapeutic agent.[4]

| Compound Derivative | Anticonvulsant Activity Model | Observed Effect | Reference |

| Unsubstituted Phenyl | MES, scMET, 6 Hz, Kindling | Broad-spectrum activity | [4] |

| ortho/meta-substituted Phenyl | MES, scMET, 6 Hz, Kindling | High activity | [4] |

Anticancer Activity: A Scaffold for Novel Oncologics

The this compound framework has also emerged as a promising scaffold for the development of novel anticancer agents.[1][3] Derivatives of this compound have shown notable antiproliferative properties against a range of human cancer cell lines, including kidney (A498), prostate (PC-3), and glioblastoma (U-87MG) models.[1]

Mechanism of Action: The anticancer mechanism of these compounds is likely multifactorial. The pyridine moiety is a common feature in many anticancer drugs and can participate in various interactions with biological targets.[2] For some pyridine derivatives, anticancer activity has been linked to the induction of cell cycle arrest and apoptosis.[7] Furthermore, the ability of the this compound core to act as a ligand for metal ions suggests that its coordination complexes could play a role in its cytotoxic effects.[1]

Caption: A generalized workflow for screening the biological activities of novel compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed human cancer cell lines (e.g., A498, PC-3, U-87MG) in 96-well plates at a density of 5 x 10³ to 2 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[8]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A New Frontier in Infectious Disease Research

Derivatives of this compound have also demonstrated promising antimicrobial properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1] One derivative showed a minimum inhibitory concentration (MIC) of 15.625 µg/mL against Mycobacterium tuberculosis H37Ra.[1] This finding highlights the potential of this scaffold in the development of new anti-infective agents.

Mechanism of Action: The exact antimicrobial mechanism of action for this class of compounds is still under investigation. However, the ability of the core structure to act as a ligand and form coordination complexes with metal ions may be a contributing factor.[1] Many essential enzymatic processes in bacteria are metal-dependent, and the chelation of these metal ions could disrupt bacterial metabolism and growth.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[9]

-

Compound Dilution: Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.[9]

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.[9] Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be determined by visual inspection or by using a growth indicator dye like resazurin.[10]

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents with diverse biological activities. The demonstrated efficacy of its derivatives as anticonvulsants, anticancer agents, and antimicrobial compounds underscores its privileged nature.

Future research should focus on several key areas:

-

Mechanism of Action Elucidation: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for their rational design and optimization.

-

Structure-Activity Relationship Expansion: A more comprehensive exploration of the chemical space around the this compound core will likely lead to the discovery of even more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: Thorough ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicology) studies are necessary to assess the drug-like properties and safety of lead compounds.

References

- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)

- Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites. (n.d.). PMC.

-

2-Phenyl-2-(Pyridin-2-yl) acetamide - Multichem Exports. (n.d.). Retrieved February 7, 2026, from [Link]

- Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity rel

- Cytotoxicity results of pyridine analogous in the MTT assessment. (n.d.).

- Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G. (n.d.). PDF.

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][6][11]triazin-7-ones and Stable Free Radical Precursors. (2018). PMC.

- Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38)

- Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome. (n.d.). PMC.

- Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). University of Bristol Research Portal.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

-

(PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][6][11]triazin-7-ones and Stable Free Radical Precursors. (2025). ResearchGate.

- In Vitro Assay Protocols for Novel Antimicrobial Compounds. (n.d.). Benchchem.

- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (2024). MDPI.

- (PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023).

- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (n.d.). PMC.

- Design and Synthesis of Novel Antimicrobial Agents. (2023). PMC.

- Screening a library of antibacterial compounds leads to discovery of novel inhibitors for Neisseria gonorrhoeae and Chlamydia trachom

- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.

- Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. (2022). ScienceRise: Pharmaceutical Science.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- Synthesis and Anticonvulsant Activity of New N-phenyl-2-(4-phenylpiperazin-1-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporter | 2-Phenyl-2-(Pyridin-2-yl) acetamide Exporting Company | 2-Phenyl-2-(Pyridin-2-yl) acetamide International Distributor [multichemexports.com]

- 3. chemimpex.com [chemimpex.com]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Neuronal Voltage-Gated Sodium Channels by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenyl-2-(pyridin-2-yl)acetamide Derivatives and Analogs

Abstract

The 2-phenyl-2-(pyridin-2-yl)acetamide scaffold represents a versatile and privileged structure in modern medicinal chemistry. Its unique three-dimensional arrangement, combining aromatic, heteroaromatic, and amide functionalities, allows for effective interactions with a wide array of biological targets.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), mechanisms of action, and key experimental protocols associated with this compound class. We will delve into its applications in diverse therapeutic areas, including neurology, oncology, and infectious diseases, offering field-proven insights to accelerate discovery and development programs.[1][2]

Introduction: The Significance of the this compound Core

The this compound core is a key pharmacophore that has garnered significant interest in pharmaceutical research.[1] Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for development into novel therapeutics. The core structure, characterized by a central acetamide linker flanked by a phenyl and a pyridin-2-yl group, serves as a robust foundation for creating diverse chemical libraries.[2]

Derivatives of this scaffold have shown potential in several key therapeutic areas:

-

Anticonvulsant Activity: Inhibition of voltage-gated sodium currents is a key mechanism, positioning these compounds as potential treatments for epilepsy.[2][3]

-

Oncology: Certain analogs have exhibited significant antiproliferative and cytotoxic effects against various human cancer cell lines.[1][2]

-

Pain Management: Some derivatives function as kappa-opioid agonists, suggesting applications in analgesia.[2]

-

Antimycobacterial and Antifungal Activity: The scaffold has been explored for developing agents against pathogens like Mycobacterium tuberculosis and fungal species such as Candida albicans and Aspergillus niger.[2][4]

-

Anticoagulant Activity: By targeting serine proteases like Factor VIIa, specific derivatives show promise in managing coagulation disorders.[5]

-

Other Potential Applications: Research has also pointed towards utility in treating obesity, inflammation, and conditions related to oxidative stress.[2][6]

The value of this scaffold lies in its synthetic tractability and the rich structure-activity relationships that can be explored through systematic modification of its three primary components: the phenyl ring, the pyridinyl ring, and the acetamide group.

Synthetic Strategies and Methodologies

The synthesis of this compound and its derivatives can be achieved through several reliable methods. The most common approach involves the coupling of a carboxylic acid precursor with an amine source.

General Synthesis Workflow

A prevalent and robust method for synthesizing the core acetamide structure is through carbodiimide-mediated coupling. This process involves activating the corresponding carboxylic acid, 2-phenyl-2-(pyridin-2-yl)acetic acid, which then reacts with an amine source.

Below is a generalized workflow for this synthesis:

Caption: General workflow for synthesizing this compound derivatives.

Detailed Experimental Protocol: EDCI-Mediated Coupling

This protocol describes the synthesis of the parent compound, this compound, from its carboxylic acid precursor. This method is widely adaptable for creating N-substituted analogs by replacing ammonium chloride with a primary or secondary amine.

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a zero-buy water-soluble carbodiimide used to activate carboxyl groups for amide bond formation. Pyridine acts as a base to neutralize the HCl generated and can also serve as a nucleophilic catalyst. Dichloromethane (DCM) is an excellent anhydrous solvent for this reaction.

Materials:

-

2-Phenyl-2-(pyridin-2-yl)acetic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Pyridine (Py)

-

Ammonium chloride (NH₄Cl)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Acid Activation: Dissolve 2-phenyl-2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.[2]

-

Add EDCI (1.3 eq) and pyridine (3.0 eq) to the cooled solution while stirring.[2] Maintain the temperature at 0°C and allow the activation to proceed for 30 minutes.

-

Ammonolysis: Add ammonium chloride (1.5 eq) to the reaction mixture.[2]

-

Remove the ice bath and allow the mixture to warm to room temperature (approx. 25°C). Continue stirring for 12 hours.[2]

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine solution to remove residual water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

-

Purification: Purify the crude residue via column chromatography on silica gel to yield the pure this compound.[2]

Mechanism of Action and Pharmacological Profile

The diverse biological activities of this scaffold stem from its ability to interact with multiple distinct molecular targets. The primary mechanisms identified to date are modulation of ion channels and engagement with specific receptor systems.

Anticonvulsant Activity: Inhibition of Voltage-Gated Sodium Channels

A principal mechanism of action for the anticonvulsant effects of these derivatives is the blockade of voltage-gated sodium channels (VGSCs).[2] These channels are critical for the initiation and propagation of action potentials in neurons.[7]

Causality:

-

In conditions like epilepsy, neurons can become hyperexcitable, firing repetitive and synchronized action potentials that lead to seizures.[3]

-

Many established antiepileptic drugs, such as phenytoin and carbamazepine, function by binding to the inactivated state of VGSCs. This binding stabilizes the channel in its non-conducting conformation, prolonging the refractory period of the neuron.

-

This state-dependent binding makes the drugs more effective on rapidly firing neurons—a hallmark of seizure activity—while having less impact on neurons firing at a normal physiological rate.

-

Derivatives of this compound are understood to act similarly, reducing the sustained repetitive firing of neurons and thereby preventing seizure propagation.[2][8]

Caption: Mechanism of anticonvulsant action via stabilization of the inactive state of VGSCs.

Other Key Pharmacological Activities

Beyond ion channel modulation, derivatives have been designed to interact with other specific targets:

-

Melanin-Concentrating Hormone Receptor 1 (MCHr1): High-affinity ligands have been developed that inhibit MCH-mediated calcium release, indicating potential for obesity treatment.[2]

-

Kappa-Opioid Receptors: Agonism at this receptor by certain derivatives suggests their potential use as analgesics.[2]

-

Factor VIIa Inhibition: Analogs designed to fit the active site of this serine protease can inhibit the coagulation cascade, offering a novel anticoagulant strategy.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for various biological activities. The SAR can be dissected by considering substitutions on the phenyl ring, the pyridinyl ring, and the acetamide nitrogen.

General SAR Observations

-

Phenyl Ring Substitutions: The electronic nature and position of substituents on the phenyl ring significantly impact potency. Electron-withdrawing groups, such as halogens (e.g., chloro) or trifluoromethyl groups, often enhance activity, particularly for anticonvulsant and anticancer applications.[3][9] The 3,4-disubstitution pattern can be particularly favorable.[9]

-

Acetamide Moiety: The acetamide group is a critical pharmacophoric element, likely involved in key hydrogen bonding interactions with biological targets. While N-substitution is a common strategy for modulating physicochemical properties, some studies have shown that the primary amide (NH₂) is important.[10] However, replacing the 2-acetamido group with other functionalities like hydroxyl or methoxy groups can retain anticonvulsant activity, indicating some flexibility.[10]

-